molecular formula C8H9ClO3S B2626308 1-(Chloromethoxy)-4-methanesulfonylbenzene CAS No. 1538084-42-2

1-(Chloromethoxy)-4-methanesulfonylbenzene

Cat. No.: B2626308
CAS No.: 1538084-42-2
M. Wt: 220.67
InChI Key: MAGJPGSFMJAIMT-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-methanesulfonylbenzene is an organic compound characterized by the presence of a chloromethoxy group and a methanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methanesulfonylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methanesulfonylphenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-4-methanesulfonylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the methanesulfonyl group can yield sulfide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

1-(Chloromethoxy)-4-methanesulfonylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)-4-methanesulfonylbenzene exerts its effects depends on the specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by covalently modifying active site residues, thereby blocking enzyme activity.

    Protein Modification: The reactive chloromethoxy group can form covalent bonds with nucleophilic amino acid residues, leading to changes in protein structure and function.

    Chemical Reactions: In synthetic applications, the compound’s functional groups participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

1-(Chloromethoxy)-4-methanesulfonylbenzene can be compared with other similar compounds to highlight its uniqueness:

    1-(Chloromethoxy)-4-nitrobenzene: This compound has a nitro group instead of a methanesulfonyl group, leading to different reactivity and applications.

    1-(Chloromethoxy)-4-methylbenzene: The presence of a methyl group instead of a methanesulfonyl group results in different chemical properties and uses.

    1-(Chloromethoxy)-4-hydroxybenzene:

Properties

IUPAC Name

1-(chloromethoxy)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-13(10,11)8-4-2-7(3-5-8)12-6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGJPGSFMJAIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538084-42-2
Record name 1-(chloromethoxy)-4-methanesulfonylbenzene
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